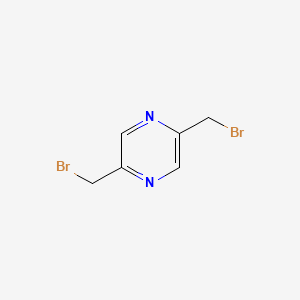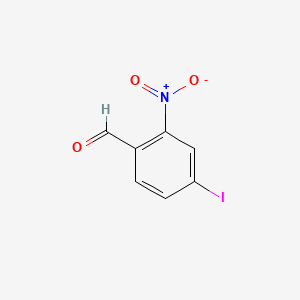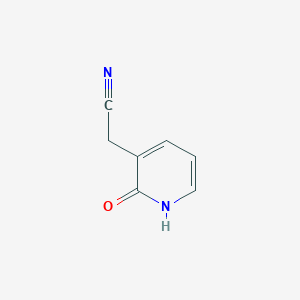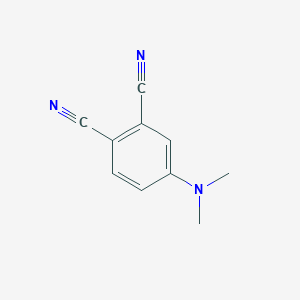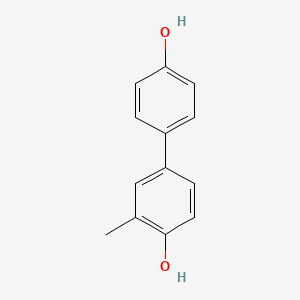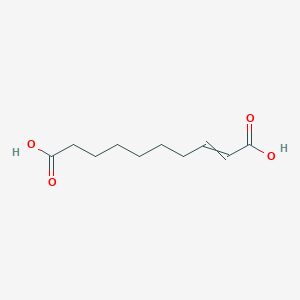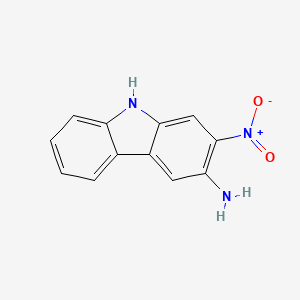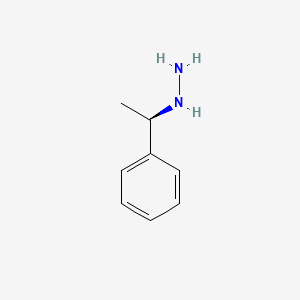
Hydrazine, ((1R)-1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine is an inorganic compound with the chemical formula N2H4 . It is a simple pnictogen hydride, and is a colorless flammable liquid with an ammonia-like odor . Hydrazine is highly toxic unless handled in solution . The compound “Hydrazine, ((1R)-1-phenylethyl)-” would be a derivative of hydrazine where one of the hydrogen atoms is replaced by a (1R)-1-phenylethyl group .
Synthesis Analysis
The synthesis of hydrazine derivatives often involves the reaction of hydrazine with a carbonyl compound to form a hydrazone . This is a variation of the imine forming reaction . In a recent study, hydrazine was synthesized through the direct electrochemical oxidation of ammonia . In another study, hydrazine hydrate played multiple roles, such as a dissolving agent, reductant, and structure-directing agent, in the hydrothermal synthesis of NiTe and NiTe2 nanorods .Molecular Structure Analysis
The molecular structure of hydrazine is characterized by a single bond between the two nitrogen atoms, with each nitrogen atom also bonded to two hydrogen atoms . The structure of “Hydrazine, ((1R)-1-phenylethyl)-” would be similar, but with one of the hydrogen atoms replaced by a (1R)-1-phenylethyl group .Chemical Reactions Analysis
Hydrazine can undergo a number of chemical reactions. One notable reaction is the Wolff-Kishner reduction, where hydrazine reacts with a carbonyl compound to form a hydrazone, which can then be converted to an alkane .Physical and Chemical Properties Analysis
Hydrazine is a colorless, fuming, oily liquid . It has an ammonia-like odor and is miscible with water . The physical and chemical properties of “Hydrazine, ((1R)-1-phenylethyl)-” would be expected to be similar, but could vary depending on the specific properties of the (1R)-1-phenylethyl group.Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
There is ongoing research into the reaction kinetics of hydrazine-based self-ignition propellants . Additionally, there is interest in developing safer and more efficient rocket propulsion systems . The use of computational chemistry theory to analyze hydrazine-based fuels’ combustion and decomposition properties is also being explored .
Propiedades
Número CAS |
60325-13-5 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
[(1R)-1-phenylethyl]hydrazine |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m1/s1 |
Clave InChI |
HHRZAEJMHSGZNP-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NN |
SMILES |
CC(C1=CC=CC=C1)NN |
SMILES canónico |
CC(C1=CC=CC=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


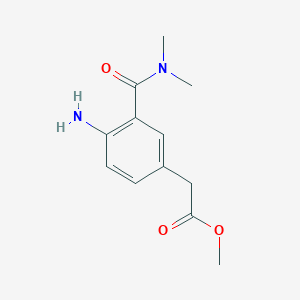

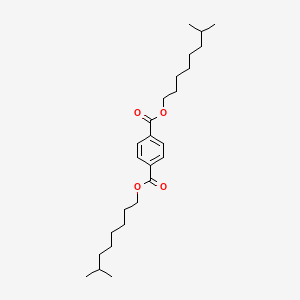
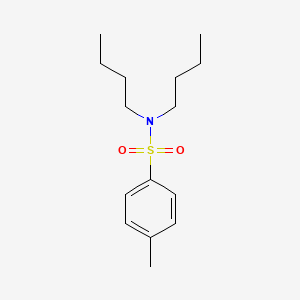
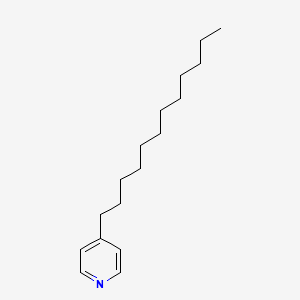
![2-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B3191979.png)
